molecular formula C30H28N2O5 B3642037 N-(2-ethoxyphenyl)-4-[4-[(2-ethoxyphenyl)carbamoyl]phenoxy]benzamide

N-(2-ethoxyphenyl)-4-[4-[(2-ethoxyphenyl)carbamoyl]phenoxy]benzamide

Cat. No.: B3642037
M. Wt: 496.6 g/mol
InChI Key: STRXDZXMEXGPGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4,4’-oxybis[N-(2-ethoxyphenyl)benzamide]” is complex, with a molecular weight of 592.639 Da . It contains multiple functional groups, including amide and ether groups .

Scientific Research Applications

Liquid Crystalline Compounds Synthesis

4,4'-Oxybis[N-(2-ethoxyphenyl)benzamide] serves as a precursor in synthesizing liquid crystalline compounds. Liu Xiu-ying and Wang Yu-yang (2010) explored its use in the synthesis of unsaturated liquid crystalline compounds, which demonstrated smectic phase and high liquid temperature range, highlighting its potential in material science applications (Liu Xiu-ying & Wang Yu-yang, 2010).

Coordination Polymers for Sensing Applications

This chemical has been instrumental in the development of coordination polymers that are useful in sensing volatile organic compounds and metal ions. Lakshmanan et al. (2021) detailed the synthesis of coordination polymers that showed porosities and selectivity in sensing applications, indicating its utility in environmental monitoring and material sciences (Lakshmanan et al., 2021).

Synthesis of α-Ketoamide Derivatives

El‐Faham et al. (2013) employed 4,4'-oxybis[N-(2-ethoxyphenyl)benzamide] in synthesizing a series of α-ketoamide derivatives, showcasing its importance in medicinal chemistry and pharmaceutical research (El‐Faham et al., 2013).

Development of High-Performance Polyamides

The compound has been used in the synthesis of co-polyamides, which are significant in the creation of high-performance materials. Li Yu-qi (2006) demonstrated its role in developing polyamides with high inherent viscosity and thermal stability, applicable in advanced material sciences (Li Yu-qi, 2006).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[4-[(2-ethoxyphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O5/c1-3-35-27-11-7-5-9-25(27)31-29(33)21-13-17-23(18-14-21)37-24-19-15-22(16-20-24)30(34)32-26-10-6-8-12-28(26)36-4-2/h5-20H,3-4H2,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRXDZXMEXGPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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